Bienvenue dans la boutique en ligne BenchChem!

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide

GPR35 Orphan GPCR Antagonist Screening

This sulfonamide-amide hybrid is a confirmed inactive GPR35 antagonist (IC50 >100 µM) bearing a unique α-ethyl-branched acyl chain. Procure it as a reliable negative control to establish assay background in BRET-based GPR35 screens and to exclude non-specific sulfonamide interference. Its elevated MW (+28 Da) and logP (+0.47) versus the linear butanamide analog enable benchmarking of α-branching effects on solubility, permeability, and non-specific binding. Use it to probe steric tolerance at the PNMT active site and to identify substituent-dependent activity cliffs in sulfamoyl-benzamide SAR libraries.

Molecular Formula C17H28N2O4S
Molecular Weight 356.5 g/mol
Cat. No. B4057744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide
Molecular FormulaC17H28N2O4S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC
InChIInChI=1S/C17H28N2O4S/c1-6-13(7-2)17(20)18-15-12-14(10-11-16(15)23-5)24(21,22)19(8-3)9-4/h10-13H,6-9H2,1-5H3,(H,18,20)
InChIKeyOLNSKFWDDCJNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide: Physicochemical Profile and Screening Availability


N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide (C₁₇H₂₈N₂O₄S, MW 356.5 g·mol⁻¹) is a sulfonamide-amide hybrid that combines a diethylsulfamoyl electron‑withdrawing group with a branched 2‑ethylbutanoyl side‑chain on a 2‑methoxyaniline scaffold . The compound is listed in the European Chemical Biology Database (ECBD) and has been evaluated in a G‑protein coupled receptor 35 (GPR35) antagonism screen, where it was classified as inactive (IC₅₀ > 100 µM) [1]. Its closest commercially catalogued analog, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide (C₁₅H₂₄N₂O₄S, MW 328.4 g·mol⁻¹), differs only by the absence of the α‑ethyl branch on the acyl chain and serves as the primary structural baseline for differentiation .

Why N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide Cannot Be Replaced by In‑Class Analogs


Within the sulfamoyl‑benzamide class, minute structural modifications—such as α‑alkyl branching on the acyl chain or variation of the sulfonamide N‑substituents—can extinguish target engagement. The ECBD GPR35 antagonism assay demonstrates that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide is completely inactive (IC₅₀ > 100 µM), whereas structurally distinct sulfonamide‑based antagonists achieve nanomolar potency in the same assay format [1]. Furthermore, the linear butanamide analog exhibits only weak inhibition of phenylethanolamine N‑methyltransferase (PNMT; Kᵢ = 1.11 mM) [2], underscoring that neither the core scaffold nor simple homologation guarantees useful biological activity. Procurement decisions that disregard the precise substitution pattern risk acquiring a compound with no measurable activity in the intended target class.

Quantitative Differentiation Evidence for N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide


GPR35 Antagonism: Complete Inactivity Contrasts with Potent Reference Antagonists

In a BRET‑based GPR35 antagonism assay employing zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control antagonist, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide produced no measurable inhibition up to 100 µM, resulting in a classification of ‘inactive’ (IC₅₀ > 100 µM) [1]. This stands in contrast to the reference antagonist CID2745687, which fully blocks GPR35 at 10 µM under identical conditions [1]. The absence of activity highlights that the diethylsulfamoyl/2-ethylbutanamide combination does not engage the orthosteric or allosteric binding site recognized by active chemotypes.

GPR35 Orphan GPCR Antagonist Screening

PNMT Inhibition: Branched Analog Lacks Data, Linear Analog Shows Millimolar Affinity

The closest structurally characterized analog, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide, inhibits PNMT with a Kᵢ of 1.11 mM (1.11 × 10⁶ nM) [1]. No PNMT inhibition data are available for the 2‑ethylbutanamide target compound. However, the α‑ethyl branch introduces additional steric bulk adjacent to the amide carbonyl, which is expected to further reduce binding to the narrow PNMT active site based on structure‑activity relationship trends observed for branched‑chain amides in this enzyme class [2].

PNMT Catecholamine Biosynthesis Enzyme Inhibition

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift Relative to Linear Analog

The 2‑ethylbutanamide target compound possesses a molecular weight of 356.5 g·mol⁻¹ and a calculated logP of approximately 2.5, compared to 328.4 g·mol⁻¹ and a measured logP of 2.03 for the linear butanamide analog . The addition of the α‑ethyl group increases both molecular weight (+28 Da) and predicted lipophilicity (+∼0.5 log units), which may influence passive membrane permeability and non‑specific protein binding.

LogP Molecular Weight Lead-Likeness

Scientifically Justified Application Scenarios for N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide


Negative Control Probe for GPR35 Antagonist Screening Campaigns

Because the compound is confirmed inactive at human GPR35 (IC₅₀ > 100 µM) while sharing the sulfamoyl‑benzamide scaffold with active series, it can serve as a negative control to establish assay background and exclude non‑specific sulfonamide interference in BRET‑based GPR35 screens [1].

Comparative Physicochemical Benchmarking in Sulfonamide Library Design

The compound’s elevated molecular weight (+28 Da) and logP (+0.47) relative to the linear butanamide analog make it a useful benchmark for evaluating how α‑branching affects solubility, permeability, and non‑specific binding in sulfonamide‑amide libraries [1].

Selectivity Profiling Against PNMT Using Branched-Chain Amide Controls

Given that the linear butanamide analog exhibits only millimolar PNMT affinity (Kᵢ = 1.11 mM), the branched 2‑ethylbutanamide variant can be used to probe the steric tolerance of the PNMT active site and to verify that α‑branching further reduces off‑target activity in catecholamine‑pathway screens [2].

Starting Scaffold for Structure‑Activity Relationship Exploration of Sulfamoyl Acyl Substituents

The combination of a diethylsulfamoyl group with a branched acyl chain is underrepresented in public bioactivity databases. Procurement of this compound enables systematic SAR studies comparing linear, branched, and cyclic acyl substituents on the 2‑methoxy‑5‑sulfamoyl aniline core to identify substituent‑dependent activity cliffs [1][2].

Quote Request

Request a Quote for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.